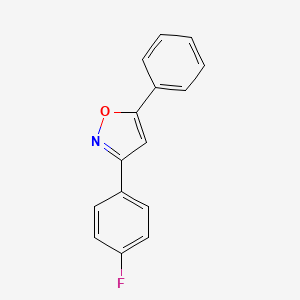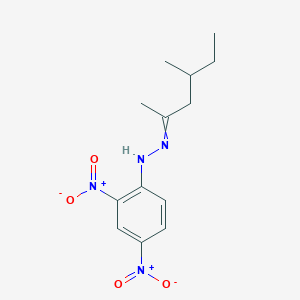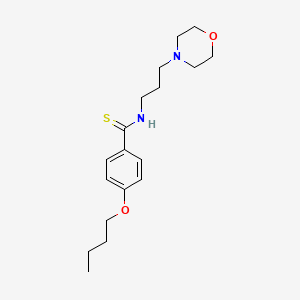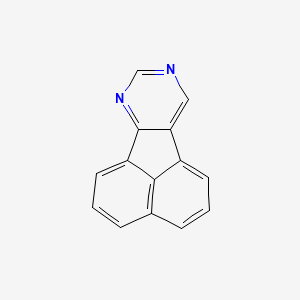
Acenaphtho(1,2-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho(1,2-d)pyrimidine is a polycyclic aromatic compound that belongs to the class of fused heterocyclic compounds It is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acenaphtho(1,2-d)pyrimidine typically involves multi-component reactions (MCRs). One common method is the one-pot three-component reaction, which involves the reaction of acenaphthoquinone, barbituric acid or its derivatives, and arylamines in ethanol under mild conditions. This method is advantageous due to its simplicity, high yields, and the absence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, catalyst-free conditions, and efficient purification techniques to minimize waste and energy consumption .
化学反応の分析
Types of Reactions: Acenaphtho(1,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
科学的研究の応用
Acenaphtho(1,2-d)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in drug discovery and development.
Industry: this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
作用機序
The mechanism of action of acenaphtho(1,2-d)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
類似化合物との比較
Acenaphtho(1,2-d)pyrimidine can be compared with other similar fused heterocyclic compounds, such as:
Acenaphtho(1,2-b)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Acenaphtho(1,2-b)pyrazine: Contains a pyrazine ring, offering different electronic properties.
Acenaphthoindolopyrimidine: A more complex structure with additional fused rings, leading to varied biological activities.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine, which imparts distinct chemical and biological properties .
特性
CAS番号 |
34773-09-6 |
|---|---|
分子式 |
C14H8N2 |
分子量 |
204.23 g/mol |
IUPAC名 |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |
InChIキー |
SQMMLRRTYISLQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


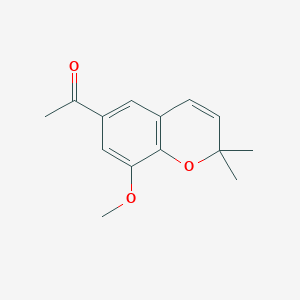
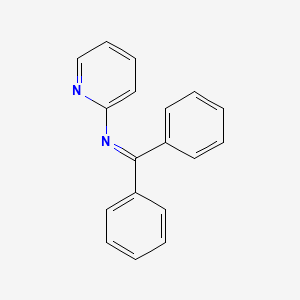

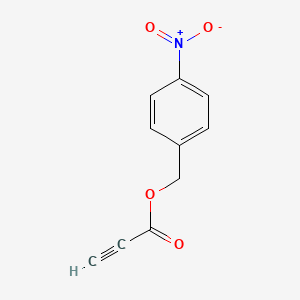
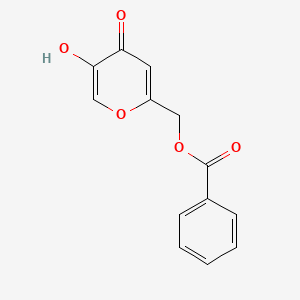
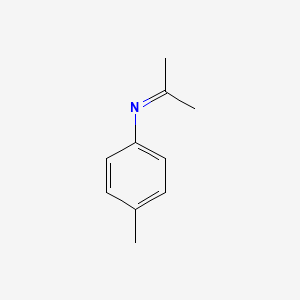

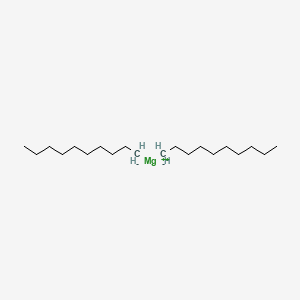
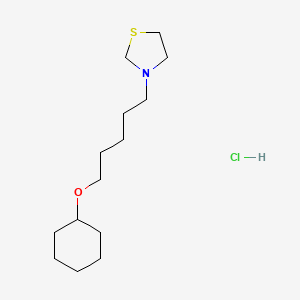

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
